

Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] CAS number and molecular weight

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Compound of Interest

Cyclo[Arg-Gly-Asp-D-PheLys(Azide)]

Cat. No.:

B15542894

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Technical Guide: Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], a cyclic RGD peptide functionalized for click chemistry. It details the molecule's physicochemical properties, mechanism of action, and applications in biomedical research, with a focus on its role as a high-affinity ligand for integrin receptors.

Core Molecule Specifications

Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is a synthetic cyclic pentapeptide. The core structure contains the Arg-Gly-Asp (RGD) sequence, a primary recognition motif for several integrin receptors, which are crucial mediators of cell-matrix and cell-cell interactions. The cyclization of the peptide backbone enhances its stability and binding affinity compared to linear RGD analogs. A key feature of this molecule is the azide group attached to the lysine side chain, rendering it a versatile tool for bioconjugation via click chemistry.

Quantitative Data Summary



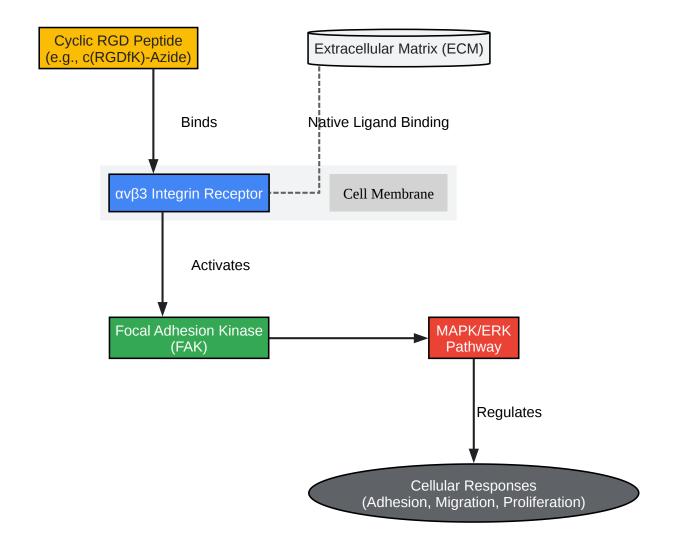
Property	Value	References
CAS Number	2767993-86-0	
Molecular Weight	629.68 g/mol	-
Molecular Formula	C27H39N12O7	-
Synonyms	Cyclo[RGDfK(Azide)], cyclo [Arg-Gly-Asp-D-Phe-Lys (Azide)]	
Parent Compound	Cyclo(Arg-Gly-Asp-D-Phe-Lys) / c(RGDfK)	-
Storage	Store at ≤ -15°C	-

Mechanism of Action and Signaling Pathway

The biological activity of **Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]** is derived from its high affinity for integrin receptors, particularly $\alpha\nu\beta3$. Integrins are transmembrane receptors that, upon binding to extracellular matrix (ECM) proteins containing the RGD motif, trigger intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.

The parent compound, c(RGDfK), is a potent and selective inhibitor of the $\alpha\nu\beta3$ integrin with a reported IC50 value of 0.94 nM. By binding to integrins on the cell surface, RGD peptides can modulate these cellular processes. This interaction initiates a phosphorylation cascade involving key downstream signaling molecules, most notably Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. The $\alpha\nu\beta3$ integrin is strongly expressed on activated endothelial cells and various tumor cells, making it a prime target for antiangiogenic and anti-cancer therapies.





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Caption: RGD peptide binding to $\alpha\nu\beta3$ integrin activates FAK and MAPK signaling pathways.

Experimental Protocols & Workflow

The azide functionality makes this peptide ideal for conjugation to reporter molecules (fluorophores, biotin) or therapeutic agents for use in a variety of assays. Below is a representative protocol for a competitive solid-phase integrin binding assay, a common method for determining the binding affinity of RGD-based ligands.



Representative Protocol: Solid-Phase Competitive Integrin Binding Assay

Plate Coating:

- Coat a 96-well ELISA plate with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 μg/mL in a carbonate buffer (pH 9.6).
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking:

- Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times as described above.

Competitive Binding:

- Prepare serial dilutions of the test compound (Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)])
 and a known labeled competitor ligand (e.g., biotinylated c(RGDfK)).
- Add a constant concentration of purified soluble integrin ανβ3 receptor to each well.
- Immediately add the serial dilutions of the test compound and the fixed concentration of the labeled competitor.
- Incubate for 2-3 hours at room temperature with gentle agitation.

Detection:

- Wash the plate five times to remove unbound reagents.
- Add a detection reagent, such as Streptavidin-HRP (if using a biotinylated competitor),
 diluted in blocking buffer.

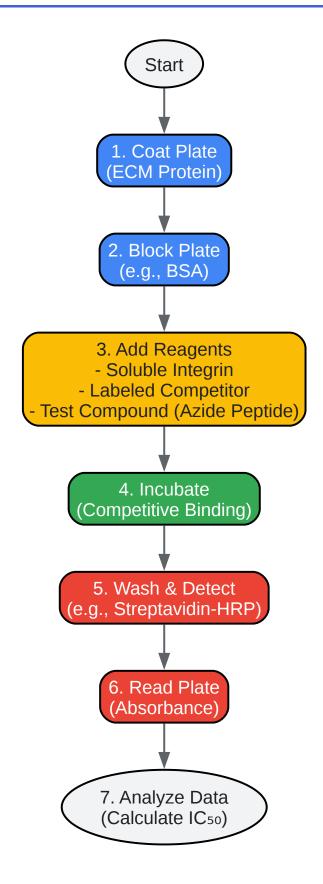
Foundational & Exploratory





- Incubate for 1 hour at room temperature.
- Wash the plate five times.
- Signal Development & Reading:
 - Add a substrate solution (e.g., TMB) and incubate until sufficient color develops.
 - Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
 - Plot the absorbance against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which
 represents the concentration of the test compound required to inhibit 50% of the binding of
 the labeled competitor.





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Caption: Workflow for a competitive solid-phase integrin binding assay.



Research Applications

The unique combination of a high-affinity, stable cyclic RGD core and a bio-orthogonal azide handle makes this peptide a powerful tool for various applications:

- Targeted Drug Delivery: The peptide can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to specifically target tumors that overexpress ανβ3 integrins, thereby enhancing therapeutic efficacy and reducing off-target side effects.
- Molecular Imaging: By "clicking" imaging agents (e.g., fluorescent dyes, PET radioisotopes)
 onto the peptide, researchers can visualize and track ανβ3-expressing cells in vitro and in
 vivo, enabling studies of tumor angiogenesis and metastasis.
- Biomaterial Functionalization: The peptide is used to functionalize biomaterial scaffolds to improve cell attachment, proliferation, and differentiation in tissue engineering applications.
- Cell Adhesion Studies: As a selective integrin antagonist, it is used to probe the molecular mechanisms of cell adhesion and signaling
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